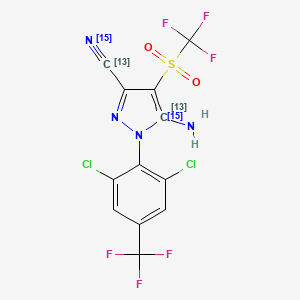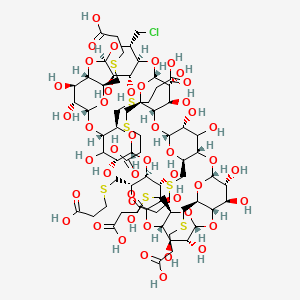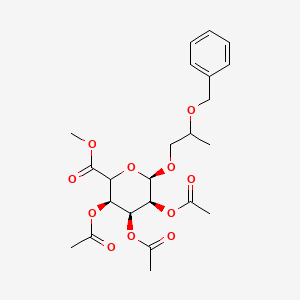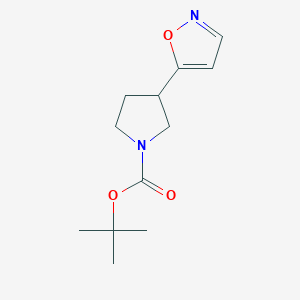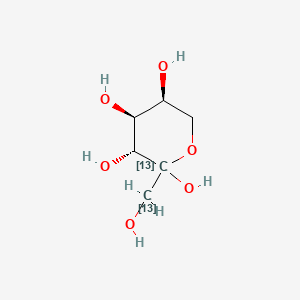
D-Fructose-1,2-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose-1,2-13C2: is a stable isotope-labeled compound of D-fructose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is commonly used in scientific research to trace metabolic pathways and study biochemical processes due to its unique labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose-1,2-13C2 typically involves the incorporation of carbon-13 into the fructose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled glucose, which is then isomerized to fructose under specific conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 at the desired positions. The final product is purified to achieve high chemical and isotopic purity.
化学反応の分析
Types of Reactions: D-Fructose-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to D-gluconic acid or other oxidized derivatives.
Reduction: Formation of sugar alcohols such as sorbitol.
Substitution: Reactions with nucleophiles to form glycosides or other derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often employs acid or base catalysts to facilitate the reaction.
Major Products:
Oxidation: Produces D-gluconic acid.
Reduction: Yields sorbitol.
Substitution: Forms various glycosides depending on the nucleophile used.
科学的研究の応用
Chemistry: D-Fructose-1,2-13C2 is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates. The carbon-13 labeling provides enhanced sensitivity and resolution in NMR experiments.
Biology: In biological research, this compound is used to trace metabolic pathways involving fructose. It helps in understanding the role of fructose in cellular metabolism and its conversion to other biomolecules.
Medicine: this compound is employed in metabolic studies to investigate disorders related to carbohydrate metabolism. It aids in diagnosing and understanding conditions such as fructose intolerance and diabetes.
Industry: In the food industry, this compound is used to study the metabolic fate of fructose in food products. It helps in developing healthier food formulations by understanding how fructose is metabolized.
作用機序
D-Fructose-1,2-13C2 exerts its effects by participating in metabolic pathways involving fructose. The carbon-13 labeling allows researchers to track the movement and transformation of fructose within cells. The primary molecular targets include enzymes involved in fructose metabolism, such as fructokinase and aldolase. The labeled fructose is phosphorylated and enters glycolysis or other metabolic pathways, providing insights into its biochemical role.
類似化合物との比較
D-Glucose-1,2-13C2: Another stable isotope-labeled sugar used in metabolic studies.
D-Fructose-1,2,3-13C3: A compound with three carbon-13 labels, providing more detailed metabolic tracing.
D-Galactose-1,2-13C2: Used to study galactose metabolism.
Uniqueness: D-Fructose-1,2-13C2 is unique due to its specific labeling at the 1 and 2 positions, making it particularly useful for studying fructose-specific metabolic pathways. Its application in NMR spectroscopy and metabolic tracing provides valuable insights that are not easily achievable with other compounds.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.14 g/mol |
IUPAC名 |
(3R,4S,5S)-2-(hydroxy(113C)methyl)(213C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1/i2+1,6+1 |
InChIキー |
LKDRXBCSQODPBY-LGVCWLTLSA-N |
異性体SMILES |
C1[C@@H]([C@@H]([C@H]([13C](O1)([13CH2]O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




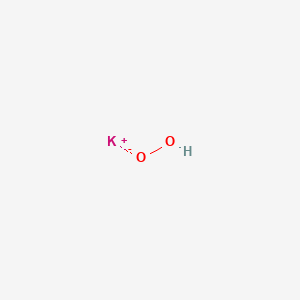
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)


